3-isopropyl-1H-indol-5-ol

Catalog No.
S9004885
CAS No.
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-isopropyl-1H-indol-5-ol

Product Name

3-isopropyl-1H-indol-5-ol

IUPAC Name

3-propan-2-yl-1H-indol-5-ol

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-7(2)10-6-12-11-4-3-8(13)5-9(10)11/h3-7,12-13H,1-2H3

InChI Key

AGUCHSMRRNZFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)O

3-Isopropyl-1H-indol-5-ol is a member of the indole family, characterized by a five-membered aromatic ring fused to a pyrrole-like structure. The compound features an isopropyl group at the third position and a hydroxyl group at the fifth position of the indole ring. This unique substitution pattern contributes to its distinct chemical properties and biological activities. The molecular formula for 3-isopropyl-1H-indol-5-ol is C11H13NOC_{11}H_{13}NO, and its IUPAC name is 1-propan-2-ylindol-5-ol.

Typical of indole derivatives:

  • Oxidation: The hydroxyl group can be oxidized to form ketone or quinone derivatives.
  • Reduction: The indole ring may undergo reduction to yield indoline derivatives.
  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the C-3 position due to the electron-rich nature of the indole system.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to generate more complex structures.

Indole derivatives, including 3-isopropyl-1H-indol-5-ol, exhibit a wide range of biological activities. They are known to interact with various receptors and enzymes, influencing multiple biochemical pathways. Specific activities include:

  • Antiviral: Potential to inhibit viral replication.
  • Anti-inflammatory: May reduce inflammation through modulation of inflammatory pathways.
  • Anticancer: Exhibits properties that may inhibit cancer cell proliferation.
  • Antimicrobial: Effective against various microbial strains.
    These activities suggest that 3-isopropyl-1H-indol-5-ol could be explored for therapeutic applications in medicine .

The synthesis of 3-isopropyl-1H-indol-5-ol can be achieved through several methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions, leading to the formation of the indole core.
  • Leimgruber-Batcho Indole Synthesis: This method uses o-nitrotoluene and ethyl glyoxylate as starting materials, followed by reduction and cyclization steps.

Both methods can yield high purity and yield of the desired compound, making them suitable for laboratory and industrial applications.

Research indicates that 3-isopropyl-1H-indol-5-ol interacts with various molecular targets within biological systems. Its mechanism of action may involve binding to specific receptors or enzymes, influencing cellular pathways associated with disease processes such as cancer and inflammation. Studies have shown that its hydroxyl group enhances binding affinity to target proteins through hydrogen bonding .

Several compounds share structural similarities with 3-isopropyl-1H-indol-5-ol. These include:

Compound NameStructural FeaturesUnique Characteristics
1-Methyl-1H-indol-5-olMethyl group at C3 instead of isopropylSimilar structure but different biological activity
1-Ethyl-1H-indol-5-olEthyl group at C3Variation in hydrophobic properties compared to isopropyl
1-IsopropylindoleLacks hydroxyl group at C5Differences in reactivity due to absence of hydroxyl

The uniqueness of 3-isopropyl-1H-indol-5-ol lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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